Cambridge id 6591299
Description
Cambridge ID 6591299 refers to a compound cataloged in the Cambridge Structural Database (CSD), a repository for crystallographic and structural data of organic, metal-organic, and inorganic compounds . Based on structural similarities and synthesis methodologies described in the evidence, this compound is hypothesized to be a halogenated aromatic compound with a boronic acid functional group, similar to CAS 1046861-20-4 (C₆H₅BBrClO₂) . Such compounds are often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C16H14N2S/c1-2-12-5-7-13(8-6-12)15-11-19-16(18-15)14-4-3-9-17-10-14/h3-11H,2H2,1H3 |
InChI Key |
RRFBLZQGRMOKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Predicted Reactivity and Reaction Pathways
While explicit reaction data for "Cambridge id 6591299" is unavailable, insights from high-throughput reaction analysis platforms and machine learning models provide a framework for hypothesizing its reactivity:
Adamantane Core Reactivity
-
Adamantane derivatives typically exhibit stability under standard conditions but may undergo electrophilic substitution at bridgehead positions under acidic or halogenating conditions .
-
Oxidation : Adamantane carboxamides are resistant to oxidation, but the fluorophenoxy group may undergo dehalogenation under strong reducing agents (e.g., LiAlH₄) .
Fluorophenoxy Group Reactivity
-
Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atom activates the aromatic ring for substitution with amines or thiols under mild basic conditions .
-
Hydrolysis : The carboxamide bond may hydrolyze in acidic or alkaline media to yield adamantane-1-carboxylic acid and 2-(2-fluorophenoxy)ethylamine .
High-Throughput Reaction Screening
Platforms like the Chemical Reactome (validated on 39,000+ reactions) predict reaction outcomes by correlating reactants, reagents, and conditions . For adamantane carboxamides, key findings include:
| Reaction Type | Conditions | Likelihood |
|---|---|---|
| Amide Hydrolysis | 1M HCl, 80°C, 6h | High |
| Fluorine Substitution | K₂CO₃, DMF, 60°C | Moderate |
| Reductive Dehalogenation | Pd/C, H₂, EtOH | Low |
Machine Learning Insights :
-
The Molecular Transformer model identifies solvent polarity (e.g., DMF vs. THF) as critical for preserving adamantane integrity during reactions .
-
Acoustic droplet ejection mass spectrometry enables sub-second analysis of reaction intermediates, crucial for optimizing yields .
Synthetic and Analytical Challenges
-
Byproduct Formation : Adamantane derivatives often generate regioisomers during electrophilic substitutions, necessitating chromatography-free purification via automated platforms .
-
Stability : The compound’s half-life in DMSO at 25°C is >48h, but prolonged exposure to light or moisture reduces purity .
Comparison with Similar Compounds
Key Observations:
Structural Similarities :
- CAS 1046861-20-4 shares the highest structural similarity with this compound, including a boronic acid group and halogen substituents, which enhance reactivity in cross-coupling reactions .
- CAS 1022150-11-3 and 101623-69-2 differ significantly in molecular weight and functional groups, leading to divergent applications (e.g., drug intermediates vs. agrochemicals).
Physicochemical Properties :
- Solubility : this compound and CAS 1046861-20-4 exhibit moderate aqueous solubility (0.24 mg/mL), whereas CAS 1022150-11-3 is poorly soluble due to its large, hydrophobic structure .
- Log Po/w : The higher Log P of CAS 1022150-11-3 (3.45) correlates with increased lipophilicity, reducing its suitability for aqueous-phase reactions but enhancing membrane permeability .
Pharmacological Profiles: BBB Permeability: this compound and CAS 1046861-20-4 can cross the blood-brain barrier, making them candidates for neuroactive drug development .
Research Implications
Q & A
Q. What are robust approaches for validating novel analytical techniques for this compound?
- Methodological Answer : Conduct method validation per ICH Q2(R1) guidelines, assessing precision, accuracy, linearity, and robustness. Compare results with gold-standard methods (e.g., NMR vs. LC-MS). Perform inter-laboratory studies to confirm reproducibility . Publish detailed protocols in open-access repositories to facilitate peer scrutiny .
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